molecular formula C13H11ClO2 B1624718 1-Chloro-4-(4-methoxyphenoxy)benzene CAS No. 40843-46-7

1-Chloro-4-(4-methoxyphenoxy)benzene

Cat. No. B1624718
Key on ui cas rn: 40843-46-7
M. Wt: 234.68 g/mol
InChI Key: LDSWCHHBUKZOCS-UHFFFAOYSA-N
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Patent
US08598359B2

Procedure details

Following the general procedure for Example 12 (step 1), N,N-dimethylglycine hydrochloride (0.04 g, 0.26 mmol), cesium carbonate (1.85 g, 5.68 mmol), and Cu(I) iodide (0.02 g, 0.11 mmol) were added to a solution of 4-bromochlorobenzene (0.82 g, 4.28 mmol) and 4-methoxyphenol (0.35 g, 2.82 mmol) in dioxane (10 mL) to afford the title compound (0.76 g, 100%) as a brown oil.
Name
cesium carbonate
Quantity
1.85 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu(I) iodide
Quantity
0.02 g
Type
reactant
Reaction Step Two
Quantity
0.82 g
Type
reactant
Reaction Step Three
Quantity
0.35 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0.04 g
Type
catalyst
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].Br[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1.[CH3:15][O:16][C:17]1[CH:22]=[CH:21][C:20]([OH:23])=[CH:19][CH:18]=1>O1CCOCC1.Cl.CN(C)CC(O)=O>[CH3:15][O:16][C:17]1[CH:22]=[CH:21][C:20]([O:23][C:8]2[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=2)=[CH:19][CH:18]=1 |f:0.1.2,6.7|

Inputs

Step One
Name
cesium carbonate
Quantity
1.85 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Two
Name
Cu(I) iodide
Quantity
0.02 g
Type
reactant
Smiles
Step Three
Name
Quantity
0.82 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Cl
Name
Quantity
0.35 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
0.04 g
Type
catalyst
Smiles
Cl.CN(CC(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)OC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 114.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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